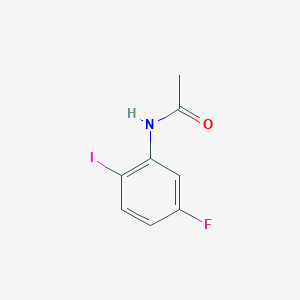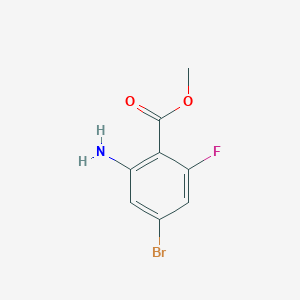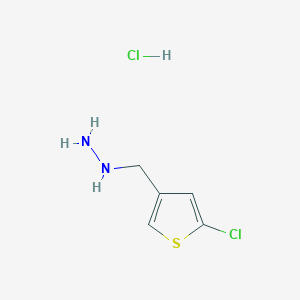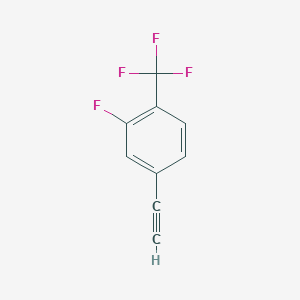
N-(5-氟-2-碘苯基)乙酰胺
描述
N-(5-Fluoro-2-iodophenyl)acetamide is an organic compound with the molecular formula C8H7FINO It is characterized by the presence of both fluorine and iodine atoms on a phenyl ring, which is attached to an acetamide group
科学研究应用
N-(5-Fluoro-2-iodophenyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties, such as fluorinated polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2-iodophenyl)acetamide typically involves the following steps:
Halogenation: The starting material, 2-iodoaniline, undergoes halogenation to introduce a fluorine atom at the 5-position of the phenyl ring. This can be achieved using a fluorinating agent such as Selectfluor under controlled conditions.
Acetylation: The halogenated intermediate is then acetylated using acetic anhydride in the presence of a base like pyridine. This step introduces the acetamide group, resulting in the formation of N-(5-Fluoro-2-iodophenyl)acetamide.
Industrial Production Methods
Industrial production of N-(5-Fluoro-2-iodophenyl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
N-(5-Fluoro-2-iodophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The presence of both fluorine and iodine allows for cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(5-Fluoro-2-azidophenyl)acetamide, while a Suzuki coupling reaction could produce a biaryl compound.
作用机制
The mechanism by which N-(5-Fluoro-2-iodophenyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity for certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
相似化合物的比较
N-(5-Fluoro-2-iodophenyl)acetamide can be compared with other halogenated acetamides, such as:
N-(4-Fluoro-2-iodophenyl)acetamide: Similar structure but with the fluorine atom at the 4-position, which may affect its reactivity and binding properties.
N-(5-Chloro-2-iodophenyl)acetamide: Chlorine instead of fluorine, leading to different chemical and biological properties.
N-(5-Fluoro-2-bromophenyl)acetamide: Bromine instead of iodine, which can influence the compound’s reactivity in substitution and coupling reactions.
The uniqueness of N-(5-Fluoro-2-iodophenyl)acetamide lies in the specific combination of fluorine and iodine, which imparts distinct chemical reactivity and potential biological activity.
属性
IUPAC Name |
N-(5-fluoro-2-iodophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFGDBLACCCBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1447202.png)



